"6-(Pyridin-3-yloxy)pyridin-3-amine" chemical properties
"6-(Pyridin-3-yloxy)pyridin-3-amine" chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-(Pyridin-3-yloxy)pyridin-3-amine
Introduction
6-(Pyridin-3-yloxy)pyridin-3-amine is a heterocyclic compound featuring a diaryl ether linkage between two pyridine rings and a primary amine substituent. This molecular architecture is of significant interest to researchers in medicinal chemistry and drug development. The diaryl ether motif is a core component of numerous biologically active molecules, prized for its conformational flexibility and metabolic stability. The aminopyridine portion, meanwhile, serves as a versatile synthetic handle and a key pharmacophore for interacting with various biological targets.
This technical guide provides a comprehensive analysis of the chemical properties of 6-(Pyridin-3-yloxy)pyridin-3-amine. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into its synthesis, characterization, reactivity, and potential applications. The narrative moves beyond simple data listing to explain the causality behind experimental choices, ensuring a robust and practical understanding of this important chemical entity.
Synthesis and Purification
The synthesis of 6-(Pyridin-3-yloxy)pyridin-3-amine involves the formation of a diaryl ether C-O bond, a common challenge in organic synthesis. The two most prevalent strategies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Synthetic Strategy: The Ullmann Condensation
The Ullmann condensation is a classical and robust method for forming diaryl ethers, typically involving the reaction of an aryl halide with a phenol in the presence of a copper catalyst and a base.[1][2] This approach is well-suited for the synthesis of 6-(Pyridin-3-yloxy)pyridin-3-amine. A logical pathway involves coupling 3-hydroxypyridine with a suitable 6-halopyridin-3-amine derivative.
Rationale for Reagent Selection:
-
Aryl Halide: 6-Chloropyridin-3-amine is an ideal starting material. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the ring nitrogen.
-
Nucleophile: 3-Hydroxypyridine provides the second pyridine ring and the oxygen for the ether linkage.
-
Catalyst: Copper(I) salts, such as CuI or CuBr, are the traditional catalysts for the Ullmann reaction.[3] Modern protocols may employ soluble copper complexes with ligands to improve efficiency and lower reaction temperatures.[4]
-
Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the 3-hydroxypyridine, forming the more nucleophilic phenoxide species.
-
Solvent: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are typically used to ensure the reactants remain in solution and to facilitate the high temperatures often required for this reaction.[2]
Caption: Synthetic workflow for 6-(Pyridin-3-yloxy)pyridin-3-amine via Ullmann condensation.
Detailed Experimental Protocol: Synthesis
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 6-chloropyridin-3-amine (1.0 eq.), 3-hydroxypyridine (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.
-
Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) or ammonium chloride to chelate and remove the copper catalyst.
-
Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, formulation, and experimental design. While extensive experimental data for this specific molecule is not widely published, key properties can be calculated or inferred from related structures.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₉N₃O | [5][6] |
| Molecular Weight | 187.20 g/mol | [6] |
| Monoisotopic Mass | 187.07455 Da | [5] |
| Appearance | Expected to be an off-white to brown solid at room temperature. | Inferred |
| Melting Point | Not reported in public literature. | |
| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like methanol, ethanol, DMSO, and DMF. | [7] |
| Predicted XlogP | 1.0 | [5] |
Protocol: Determination of Solubility
This protocol provides a standardized method to quantify the solubility of the compound in various solvents, a critical parameter for process chemistry and formulation.[7]
-
Preparation: Prepare saturated solutions by adding an excess of 6-(Pyridin-3-yloxy)pyridin-3-amine to a known volume (e.g., 1.0 mL) of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the excess, undissolved solid.
-
Quantification: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) based on the dilution factor.
Spectroscopic and Structural Elucidation
Structural confirmation is achieved through a combination of spectroscopic techniques. The expected data, based on the molecule's structure and analysis of similar compounds, are detailed below.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
| ¹H NMR (Expected Data, 400 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~8.2-8.4 | Protons on the pyridine ring adjacent to the ether oxygen and ring nitrogen. |
| ~7.2-7.8 | Remaining aromatic protons on both pyridine rings. |
| ~5.5-6.0 | Broad singlet, 2H, corresponding to the -NH₂ protons. |
| ¹³C NMR (Expected Data, 100 MHz, DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C-O (aromatic ether carbon). |
| ~140-155 | Aromatic carbons adjacent to nitrogen or bearing the amine group. |
| ~110-135 | Remaining aromatic carbons. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.
-
Analysis: Integrate the proton signals and assign the chemical shifts based on multiplicity, coupling constants, and comparison with predicted values or related structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Spectroscopy (Expected Data) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | Two sharp bands, N-H stretch (asymmetric and symmetric) of the primary amine.[10] |
| 3100-3000 | Medium, C-H stretch (aromatic). |
| ~1620 | Strong, N-H bend (scissoring) of the primary amine.[9] |
| 1580, 1470 | Strong, C=C and C=N ring stretching vibrations. |
| ~1240 | Strong, C-O-C stretch (asymmetric) of the aryl ether. |
Protocol for IR Analysis:
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing a small amount of sample with dry KBr and pressing into a disk) or as a thin film on a salt plate. For solid samples, Attenuated Total Reflectance (ATR) is a common and convenient alternative.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Assign the characteristic absorption bands to the corresponding functional groups. The presence of two distinct N-H stretching bands is a definitive indicator of the primary amine.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Mass Spectrometry (Expected Data) | |
| Ionization Mode | Expected m/z |
| Electrospray (ESI+) | 188.08 [M+H]⁺ |
| Electrospray (ESI+) | 210.06 [M+Na]⁺ |
Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Acquire the spectrum in positive ion mode using ESI.
-
Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Reactivity Profile and Potential Applications
The chemical reactivity of 6-(Pyridin-3-yloxy)pyridin-3-amine is dictated by its primary aromatic amine and the two pyridine rings. This functionality makes it a valuable building block in medicinal chemistry.
Reactivity
-
Amine Group: The primary amine is nucleophilic and can readily undergo acylation to form amides, alkylation, and reductive amination. It can also be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.
-
Pyridine Rings: The pyridine rings can undergo electrophilic aromatic substitution, although they are generally less reactive than benzene. The positions of substitution are directed by the existing ether and amine groups. The ring nitrogen atoms are basic and can be protonated or alkylated.
Applications in Drug Discovery
The 6-(Pyridin-3-yloxy)pyridin-3-amine scaffold is a key structural component in several areas of drug discovery research.
-
Kinase Inhibitors: This moiety is a fragment of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[12] The aminophenyl group serves as a crucial hydrogen bond donor/acceptor for binding within the kinase active site.
-
Neurological Disorders: Pyridyl ether derivatives have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[13] Modulators of these receptors are being explored as potential therapeutics for cognitive disorders such as Alzheimer's disease and schizophrenia.[14]
-
General Bioactivity: The aminopyridine motif is a common feature in compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[15][16][17]
Caption: General workflow for evaluating the biological activity of a novel compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Aromatic amines as a class can be toxic and may cause skin irritation or sensitization. Similar compounds are classified as acute oral toxicity category 4 and can cause serious eye damage.[18] Assume the compound is hazardous until proven otherwise.
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